![molecular formula C15H23NO B5730455 N,N-diisopropyl-3,5-dimethylbenzamide](/img/structure/B5730455.png)
N,N-diisopropyl-3,5-dimethylbenzamide
Overview
Description
N,N-diisopropyl-3,5-dimethylbenzamide, commonly known as DEET, is a popular insect repellent. It is a colorless and odorless liquid that is widely used to prevent mosquito and tick bites. DEET was first developed by the United States Army in the 1940s and has since become one of the most effective insect repellents available.
Scientific Research Applications
Preparation and Characterization
- Preparation Methods : N,N-diisopropyl-3,5-dimethylbenzamide and related compounds are prepared through various chemical reactions. For example, 3,5-Dimethylbenzamide is synthesized by oxidizing mesitylene, followed by chloridizing and reacting with freezing ammonia, with an overall yield of 38.3% (Zheng Su, 2003).
- Chemical Oxidation : Chemical oxidation studies of similar compounds, like N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide, show various oxidation sites, mainly the arylmethyl group, leading to products like phthalimide and lactame derivatives (S. Adolphe-Pierre et al., 1998).
Chemical Reactions and Metabolism
- Reactions with Isocyanates : N,N-diisopropyl-3,5-dimethylbenzamide reacts with isocyanates to produce compounds like N,N′-di(3,5.dimethylbenzoyl)-1,2-di(2.pyridyl)ethenediamine and others. These reactions are influenced by the type of isocyanate used (M. Braña et al., 1990).
- Metabolic Studies : Metabolic pathways of related compounds, such as N-picolyl-3,5-dimethylbenzamides, involve processes like N-oxidation, indicating different metabolic behaviors based on structural variations (P. D. García de Jalón et al., 1979).
Kinetics and Molecular Structure
- Rotational Barriers and Structure : Studies on the rotational barriers in derivatives like N,N-dialkylbenzamides provide insights into the molecular structure and dynamics of these compounds. These studies are crucial in understanding the behavior of such molecules under different conditions (A. Gryff-Keller & P. Szczeciński, 1985).
Synthesis and Applications
- Synthesis of Derivatives : Various derivatives of N,N-diisopropyl-3,5-dimethylbenzamide are synthesized for different applications, such as anticonvulsant agents. This highlights the compound's versatility in creating pharmacologically active derivatives (F. Lepage et al., 1992).
properties
IUPAC Name |
3,5-dimethyl-N,N-di(propan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-10(2)16(11(3)4)15(17)14-8-12(5)7-13(6)9-14/h7-11H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRCYUTWQFVQJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)C)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N,N-di(propan-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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